molecular formula C4H6O5 B1207980 Dimethyl dicarbonate CAS No. 4525-33-1

Dimethyl dicarbonate

Cat. No.: B1207980
CAS No.: 4525-33-1
M. Wt: 134.09 g/mol
InChI Key: GZDFHIJNHHMENY-UHFFFAOYSA-N
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Description

Dimethyl dicarbonate is a colorless liquid with a pungent odor at high concentrations. It is primarily used as a beverage preservative, processing aid, or sterilant. This compound is highly effective against typical beverage-spoiling microorganisms such as yeast, bacteria, and mold .

Mechanism of Action

Target of Action

Dimethyl dicarbonate (DMDC) is primarily used as a food preservative, processing aid, or sterilant . Its primary targets are microorganisms like yeast, bacteria, or mold that spoil beverages . Specifically, it has been found to effectively inhibit the growth of G. citri-aurantii , a fungus that can cause spoilage in citrus fruits .

Mode of Action

DMDC exerts its antifungal effects by damaging organelles, such as mitochondria, within the fungal cells . This disruption leads to the accumulation of reactive oxygen species (ROS) and lipid peroxidation within the fungal cells . Consequently, these cellular damages impair the integrity of cell membranes, ultimately inhibiting the growth of G. citri-aurantii . It also acts by inhibiting enzymes involved in the microbial metabolism, such as acetate kinase and L-glutamic acid decarboxylase .

Biochemical Pathways

The antifungal mechanism of DMDC involves the methoxycarbonylation of proteins . It has been proposed that DMDC inhibits the enzymes alcohol dehydrogenase and glyceraldehyde 3-phosphate dehydrogenase by causing the methoxycarbonylation of their histidine components . This process disrupts the normal functioning of these enzymes, thereby inhibiting microbial metabolism .

Result of Action

The result of DMDC’s action is the effective inhibition of microbial growth in food and beverage products . By damaging organelles and disrupting cell membranes, DMDC prevents the growth of spoilage-causing microorganisms . This enhances the shelf life and safety of various food products without significantly impacting their nutritional composition .

Biochemical Analysis

Biochemical Properties

Dimethyl dicarbonate plays a significant role in biochemical reactions, primarily due to its ability to inhibit microbial growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits enzymes involved in microbial metabolism, such as acetate kinase and L-glutamic acid decarboxylase . Additionally, it has been proposed that this compound inhibits alcohol dehydrogenase and glyceraldehyde 3-phosphate dehydrogenase by causing the methoxycarbonylation of their histidine components . These interactions disrupt the normal metabolic processes of microorganisms, thereby preventing spoilage.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cell membranes and inducing the accumulation of reactive oxygen species (ROS) and lipid peroxidation . These disruptions impair the integrity of cell membranes, ultimately inhibiting the growth of microorganisms. Furthermore, this compound has been shown to enhance the activities of enzymes such as peroxidase and phenylalanine ammonia-lyase, which are responsible for plant defense responses . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antimicrobial properties.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. It acts by inhibiting enzymes involved in microbial metabolism through methoxycarbonylation of proteins . This process disrupts the normal functioning of enzymes such as acetate kinase, L-glutamic acid decarboxylase, alcohol dehydrogenase, and glyceraldehyde 3-phosphate dehydrogenase . Additionally, this compound causes the destruction of organelles, such as mitochondria, leading to the accumulation of ROS and lipid peroxidation . These molecular interactions collectively contribute to the antimicrobial effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to rapidly hydrolyze into carbon dioxide and methanol when in solution . This hydrolysis process ensures that no residue of this compound remains in treated beverages, making it safe for consumption. The stability and degradation of this compound can vary depending on the type of beverage and its constituents . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can effectively inhibit microbial growth over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, this compound effectively inhibits microbial growth without causing adverse effects . At high doses, it can lead to toxic effects such as respiratory difficulties and irritation to the nose, throat, and respiratory tract . Threshold effects have also been observed, indicating that there is a specific dosage range within which this compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It reacts with water to produce methanol and carbon dioxide, and with ethanol to produce ethyl methyl carbonate . Additionally, it reacts with amino acids to form derived carboxymethyl compounds . These reactions are crucial for its antimicrobial properties, as they disrupt the normal metabolic processes of microorganisms. The enzymes and cofactors involved in these pathways include acetate kinase, L-glutamic acid decarboxylase, alcohol dehydrogenase, and glyceraldehyde 3-phosphate dehydrogenase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific compartments, where it exerts its antimicrobial effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can target organelles such as mitochondria, where it induces the accumulation of ROS and lipid peroxidation . This targeting is facilitated by post-translational modifications and targeting signals that direct this compound to specific compartments within the cell . The subcellular localization of this compound is crucial for its antimicrobial properties, as it allows the compound to effectively disrupt the normal functioning of microbial cells.

Chemical Reactions Analysis

Dimethyl dicarbonate undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form methanol and carbon dioxide.

    Methoxycarbonylation: Reacts with ethanol to form ethyl methyl carbonate.

    Reaction with ammonia: Forms methyl carbamate.

    Reaction with amino acids: Produces derived carboxymethyl compounds.

Common reagents and conditions for these reactions include the presence of water, ethanol, ammonia, and amino acids under controlled temperature and pressure conditions. The major products formed from these reactions are methanol, carbon dioxide, ethyl methyl carbonate, and methyl carbamate .

Comparison with Similar Compounds

Properties

IUPAC Name

methoxycarbonyl methyl carbonate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDFHIJNHHMENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5
Record name DIMETHYL DICARBONATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID2052108
Record name Dimethyl dicarbonate
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Molecular Weight

134.09 g/mol
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Physical Description

Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid
Record name DIMETHYL DICARBONATE
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Boiling Point

BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg
Record name Dimethyl dicarbonate
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Solubility

Soluble in water with decomposition; miscible with toluene, dec.
Record name Dimethyl dicarbonate
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Density

1.25 mg/L at 25 °C
Record name Dimethyl dicarbonate
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Mechanism of Action

Dimethyldicarbonate (DMDC), like diethyldicarbonate, has a broad antimicrobial activity when added to drinks. The inactivation of microorganisms proved to be strongly related to the inactivation of enzymes by protein modification, mainly through reaction with nucleophilic groups (imidazoles, amines, thiols).
Record name Dimethyl dicarbonate
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Color/Form

Clear, colorless liquid, Colorless liquid

CAS No.

4525-33-1
Record name Dimethyl dicarbonate
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Record name Dimethyl pyrocarbonate
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Record name Dicarbonic acid, 1,3-dimethyl ester
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Record name Dimethyl dicarbonate
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Record name DIMETHYL DICARBONATE
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Record name Dimethyl dicarbonate
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Melting Point

15 - 17 °C
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Synthesis routes and methods

Procedure details

To each pharmaceutical composition (500 mg) of DMDC 2H2O packed in vials or ampoules in Examples 3 to 8 was added 10 ml of 1 w/v % aqueous lactic acid for dissolution to give injections of DMDC 2H2O. The same procedure was repeated using 3 w/v % aqueous citric acid, 5 w/v % aqueous maleic acid, 6 w/v % aqueous tartaric acid or 10 w/v % aqueous acetic acid to give injections of DMDC 2H2O.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dimethyl dicarbonate exert its antimicrobial effects?

A1: this compound (DMDC) acts as a potent antimicrobial agent by primarily targeting enzymes within microorganisms. [] Research suggests that it inhibits microbial growth by reacting with amino acids, particularly histidine and cysteine residues in enzymes, leading to their inactivation. [, ] This disrupts critical metabolic processes within the microorganisms, ultimately leading to cell death. []

Q2: Which types of microorganisms are most susceptible to DMDC?

A2: DMDC exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various bacteria, yeasts, and molds. [, , , ] Notably, studies have shown significant efficacy against spoilage organisms like Geotrichum citri-aurantii in citrus fruits, Alicyclobacillus acidoterrestris in fruit juices, and Zygosaccharomyces bailii in wines. [, , ]

Q3: Is there a synergistic effect when DMDC is combined with other preservatives?

A3: Yes, research indicates a synergistic antimicrobial effect when DMDC is combined with other preservatives like potassium sorbate, sodium metabisulfite, and nisin. [, , , ] For example, in a study on dealcoholized red wine, the combined use of DMDC and potassium sorbate showed enhanced effectiveness in preventing spoilage by Rhodotorula mucilaginosa and Saccharomyces cerevisiae. [] Similarly, in litchi juice, the combination of DMDC and nisin significantly improved the inactivation of resistant bacteria like Bacillus sp. and Leuconostoc mesenteroides. []

Q4: How does the pH of the medium affect DMDC's antimicrobial efficacy?

A4: The antimicrobial activity of DMDC is influenced by the pH of the surrounding medium. Studies demonstrate that its efficacy is enhanced in acidic environments. [, ] For instance, in tomato juice, DMDC exhibited greater efficacy in controlling microbial growth when the pH was adjusted to 3.7 compared to a higher pH. []

Q5: What is the molecular formula, weight, and structure of this compound?

A5: this compound has the molecular formula C4H6O5 and a molecular weight of 134.09 g/mol. Its structure consists of two methyl ester groups linked to a central carbonate group.

Q6: Is there a correlation between the structure of DMDC and its antimicrobial activity?

A6: While the exact relationship requires further investigation, studies suggest that modifications to the DMDC structure could impact its activity. The two methyl ester groups are believed to be crucial for its antimicrobial properties. [] Modifications to these groups or the central carbonate might affect its reactivity with target enzymes and alter its efficacy.

Q7: What are the primary applications of DMDC in the food industry?

A7: DMDC is widely used in the food industry as a preservative due to its broad-spectrum antimicrobial activity. It is commonly applied to beverages, such as fruit juices, wines, and soft drinks, to prevent spoilage and extend their shelf life. [, , , , ]

Q8: How stable is DMDC under different storage conditions?

A8: DMDC is known to decompose in the presence of water and at elevated temperatures. [] Storage at lower temperatures and in airtight containers is crucial for maintaining its stability and effectiveness. [] The decomposition kinetics of DMDC have been studied, and its degradation has been found to follow a quasi-first-order reaction in open systems. []

Q9: What are the regulatory guidelines surrounding the use of DMDC in food?

A9: The use of DMDC as a food additive is regulated by various authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [, ] These agencies have established specific limits for DMDC concentrations in various food products to ensure consumer safety.

Q10: What are the potential areas of future research on DMDC?

A10: Future research on DMDC can focus on several aspects:

  • Exploring its potential applications beyond food preservation, such as in sanitizing agents, medical devices, and water treatment. []
  • Investigating the development of DMDC derivatives with enhanced antimicrobial activity, targeted specificity, and improved stability. []
  • Understanding the long-term effects of DMDC exposure at low concentrations and potential implications for human health and the environment. []
  • Developing novel delivery systems for DMDC to improve its efficacy and target specificity in various applications. []

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